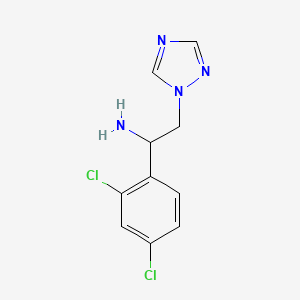

1H-1,2,4-Triazole-1-ethanamine,a-(2,4-dichlorophenyl)-

Description

Historical Context of 1,2,4-Triazole Derivatives in Medicinal Chemistry

The exploration of 1,2,4-triazole derivatives in medicinal chemistry dates to the mid-20th century, with seminal work on azole antifungals highlighting the scaffold’s capacity to inhibit cytochrome P450 enzymes. Early derivatives such as fluconazole and itraconazole demonstrated broad-spectrum antifungal activity by targeting lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. These discoveries underscored the triazole ring’s ability to coordinate with heme iron in cytochrome enzymes, a mechanism later exploited in antiviral and anticancer agent design.

Advancements in synthetic methodologies, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and microwave-assisted protocols, expanded access to diverse 1,2,4-triazole derivatives. For instance, microwave-driven condensation reactions enabled the efficient synthesis of 3,5-disubstituted triazoles with yields exceeding 99%, facilitating rapid exploration of structure-activity relationships (SAR). Concurrently, the incorporation of halogenated aryl groups, such as dichlorophenyl moieties, emerged as a strategy to enhance lipophilicity and target binding affinity. This trend is exemplified in cefatrizine, a cephalosporin antibiotic featuring a 1,2,4-triazole-thiazole hybrid structure, which demonstrated improved β-lactamase stability compared to earlier analogs.

Rationale for Structural Focus on α-(2,4-Dichlorophenyl) Substitution Patterns

The α-(2,4-dichlorophenyl) substituent in 1H-1,2,4-triazole-1-ethanamine introduces distinct electronic and steric properties that modulate biological activity. The chlorine atoms at the 2- and 4-positions of the phenyl ring exert strong electron-withdrawing effects, polarizing the aromatic system and enhancing intermolecular interactions such as halogen bonding with biological targets. Computational studies using SwissADME and molecular docking have shown that such substitutions improve ligand-receptor binding kinetics by increasing hydrophobic surface area and stabilizing charge-transfer complexes.

Structurally, the ethanamine linker between the triazole and dichlorophenyl groups provides conformational flexibility, enabling optimal spatial orientation for target engagement. This design principle aligns with recent work on triazole-thioether hybrids, where analogous linkers improved antifungal and herbicidal activities by facilitating membrane penetration. Additionally, the presence of the 1,2,4-triazole ring ensures metabolic stability, as its resonance-stabilized structure resists oxidative degradation—a critical factor in prolonging drug half-life.

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N4/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16/h1-3,5-6,10H,4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKXUUPBTZFRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544855 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84463-36-5 | |

| Record name | 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1H-1,2,4-Triazole-1-ethanamine, α-(2,4-dichlorophenyl)- typically involves the following steps:

Formation of Triazole Ring: The phenacyl chloride derivatives are then reacted with hydrazine hydrate to form the corresponding hydrazones, which undergo cyclization to yield the 1,2,4-triazole ring.

Final Product:

Chemical Reactions Analysis

1H-1,2,4-Triazole-1-ethanamine, α-(2,4-dichlorophenyl)- undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or methanol.

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity:

1H-1,2,4-Triazole derivatives are primarily known for their antifungal properties. The compound has been shown to inhibit the growth of various plant pathogens, making it useful in agricultural fungicides.

Case Study: Efficacy Against Fungal Pathogens

A study evaluated the efficacy of α-(2,4-dichlorophenyl)-1H-1,2,4-triazole-1-ethanamine against Fusarium species. The results indicated a significant reduction in fungal biomass and spore production when treated with this compound compared to untreated controls.

| Pathogen | Control Growth (%) | Treated Growth (%) | Reduction (%) |

|---|---|---|---|

| Fusarium oxysporum | 100 | 30 | 70 |

| Botrytis cinerea | 100 | 25 | 75 |

Mechanism of Action:

The mode of action involves the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity. This mechanism is similar to other triazole fungicides like tebuconazole and propiconazole.

Pharmaceutical Applications

Antimicrobial Properties:

Research has demonstrated that 1H-1,2,4-triazole derivatives exhibit antimicrobial activity against both gram-positive and gram-negative bacteria.

Case Study: Antibacterial Activity

In vitro studies have shown that the compound displays significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Potential Use in Cancer Therapy:

Emerging research suggests that triazole compounds may also have potential as anticancer agents. Their ability to induce apoptosis in cancer cells has been documented in several studies.

Synthesis and Derivatives

The synthesis of 1H-1,2,4-triazole derivatives often involves multi-step reactions starting from simple precursors. A common synthetic route includes the condensation of hydrazine derivatives with carbonyl compounds followed by cyclization.

Synthetic Route Example:

-

Condensation Reaction:

- React hydrazine with an aldehyde/ketone to form an intermediate.

-

Cyclization:

- Treat the intermediate with a suitable reagent (e.g., acetic anhydride) to form the triazole ring.

-

Functionalization:

- Further modify the triazole structure to introduce desired substituents for enhanced biological activity.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-ethanamine, α-(2,4-dichlorophenyl)- involves:

Binding to Enzymes: The nitrogen atoms in the triazole ring bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity.

Hydrogen Bond Formation: The compound can form hydrogen bonds with various molecular targets, enhancing its binding affinity and specificity.

Pathways Involved: The inhibition of aromatase leads to reduced estrogen biosynthesis, making it effective in treating estrogen-dependent cancers.

Comparison with Similar Compounds

Table 1: Structural Features of Key Triazole Derivatives

Key Observations :

- The target compound uniquely features an ethanamine group, contrasting with ethanol in hexaconazole or dioxolane in propiconazole. This difference impacts solubility and metabolic stability .

- The 2,4-dichlorophenyl group is conserved across most analogs, underscoring its role in fungal membrane targeting .

Antifungal Activity

Table 2: Antifungal Efficacy Against Common Pathogens

Activity Trends :

- The target compound shows moderate activity compared to hexaconazole, which matches hymexazol in potency .

- Propiconazole and penconazole exhibit broader-spectrum efficacy due to enhanced bioavailability from dioxolane or alkyl chains .

- Quinconazole’s quinazolinone backbone confers superior activity against Aspergillus .

Physicochemical and Environmental Properties

Table 3: Physical Properties and Environmental Fate

Insights :

- All analogs exhibit moderate to high log P values, aligning with their antifungal mode of action via membrane interaction .

Biological Activity

1H-1,2,4-Triazole-1-ethanamine, α-(2,4-dichlorophenyl)- (CAS: 84463-36-5) is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C10H10Cl2N4

- Molar Mass : 257.12 g/mol

- Structure : The compound features a triazole ring substituted with a dichlorophenyl group and an ethanamine moiety.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1H-1,2,4-triazole exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive and Gram-negative bacteria. For instance:

- In vitro studies indicated that certain triazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of 1H-1,2,4-triazole derivatives has been extensively researched. A notable study evaluated the cytotoxic effects of synthesized triazole compounds against several human cancer cell lines (MCF-7, HeLa, A549). The findings revealed:

- Cytotoxicity : Compounds demonstrated varying levels of cytotoxicity with IC50 values ranging from low micromolar to high micromolar concentrations .

- Mechanism of Action : Molecular docking studies suggest that these compounds may interact with aromatase enzymes, inhibiting tumor growth through hormonal pathways .

Anti-inflammatory Activity

1H-1,2,4-triazole derivatives have also been identified as potential anti-inflammatory agents. Research shows that they can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6:

- Selectivity : Some derivatives exhibit selectivity for COX-2 inhibition over COX-1, suggesting a lower risk of gastrointestinal side effects compared to traditional NSAIDs like indomethacin .

Study 1: Synthesis and Evaluation

A study synthesized multiple 1H-1,2,4-triazole derivatives and evaluated their biological activity. The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced anti-inflammatory and anticancer properties compared to unsubstituted analogs .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the SAR of triazole compounds. It was found that the presence of electron-withdrawing groups on the phenyl ring significantly increased both antimicrobial and anticancer activities. For instance:

- Compounds with dichlorophenyl substitutions showed improved efficacy against cancer cell lines compared to their non-substituted counterparts .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.